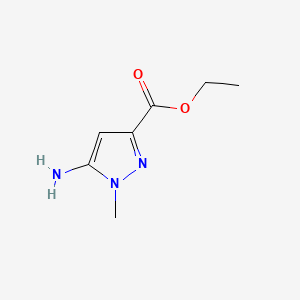

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRQSZBRYRHIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564951 | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70500-80-0 | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document details synthetic pathways, experimental protocols, and relevant chemical data, tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. Pyrazole scaffolds are integral to numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities. This guide focuses on the chemical synthesis of this specific pyrazole derivative, providing a foundation for its application in the synthesis of more complex molecules and for further research and development.

Synthetic Pathways

The synthesis of this compound can be achieved through several strategic approaches. A common and effective method involves the cyclization of a suitably functionalized precursor with methylhydrazine. This approach leverages the reactivity of β-dicarbonyl compounds or their equivalents with hydrazines to form the pyrazole ring.

A plausible and widely applicable synthetic route starts from diethyl oxalate and a suitable active methylene compound, followed by cyclization with methylhydrazine. This method allows for the direct incorporation of the required substituents onto the pyrazole core.

Caption: General synthetic scheme for this compound.

Experimental Protocols

The following is a detailed experimental protocol for a representative synthesis of this compound. This protocol is a composite of established methods for the synthesis of similar pyrazole derivatives and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Diethyl 2-cyano-3-oxosuccinate (Intermediate A)

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide (NaOEt) in absolute ethanol. The amount of sodium ethoxide should be equimolar to the ethyl cyanoacetate.

-

Addition of Reactants: A mixture of diethyl oxalate and ethyl cyanoacetate (1:1 molar ratio) is added dropwise to the stirred solution of sodium ethoxide at a temperature maintained between 0 and 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield diethyl 2-cyano-3-oxosuccinate.

Step 2: Synthesis of this compound (Target Molecule)

-

Reaction Setup: A round-bottom flask is charged with a solution of diethyl 2-cyano-3-oxosuccinate in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Methylhydrazine: An equimolar amount of methylhydrazine is added to the solution. The addition may be exothermic, and the temperature should be controlled.

-

Reaction: The reaction mixture is then heated to reflux for 4-8 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Caption: Detailed workflow for the two-step synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Typical Yield | 70-85% | Based on similar syntheses |

| Purity (by HPLC) | >98% | Typical for purified product |

| Melting Point | Not reported | [2] |

Characterization Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the methyl group on the nitrogen (singlet), the pyrazole ring proton (singlet), and the amino group protons (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, and the methyl group carbon. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z 170.09. |

| IR (KBr) | Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C=N stretching (pyrazole ring). |

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of a variety of more complex heterocyclic compounds with potential therapeutic applications. The amino and ester functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening.

For instance, the amino group can be acylated, alkylated, or used in condensation reactions to form fused ring systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. These modifications are crucial for exploring the structure-activity relationships (SAR) of new drug candidates.

Caption: Potential derivatizations for drug development.

Conclusion

This technical guide has outlined a reliable and adaptable synthetic route for this compound. The provided experimental protocol, along with the tabulated data and visualization of the synthetic workflow and potential applications, offers a solid foundation for researchers and scientists in the pharmaceutical industry. The versatility of this pyrazole derivative as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic strategies may lead to even more efficient and scalable production methods.

References

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties and Identifiers

This compound is a substituted pyrazole, a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Its distinct arrangement of functional groups—an amino group, a methyl group on the pyrazole nitrogen, and an ethyl ester—makes it a versatile building block for creating more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| CAS Number | 70500-80-0 | [1] |

| MDL Number | MFCD07388488 | [1] |

| Appearance | Solid | |

| Boiling Point | 334.2 °C at 760 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Flash Point | 155.9 °C | [1] |

| SMILES | CN1N=C(C(=O)OCC)C=C1N | |

| InChI Key | KTRQSZBRYRHIKL-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A. Representative Experimental Protocol: Synthesis via Nitro-Precursor Reduction

This protocol is a generalized procedure based on common synthetic routes for similar amino-pyrazoles, such as the catalytic hydrogenation of a nitro analog.

Materials:

-

Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas source (e.g., H-Cube, Parr hydrogenator, or balloon)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the starting material, Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, in a suitable solvent such as ethanol within a reaction vessel appropriate for hydrogenation.

-

Catalyst Addition: Carefully add the 10% Palladium on carbon catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a continuous flow.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography to afford the pure this compound.

Caption: Generalized workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Development

The chemical structure of this compound features multiple reactive sites, making it a valuable intermediate for constructing a diverse range of heterocyclic systems. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, and this compound serves as a key starting material.[2]

-

Amino Group (C5): The primary amino group is nucleophilic and can react with various electrophiles. It is a common handle for forming amides, sulfonamides, or for constructing fused ring systems like pyrazolo[1,5-a]pyrimidines.

-

Ester Group (C3): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to an alcohol or react with Grignard reagents.

-

Pyrazole Ring: The pyrazole ring itself is relatively stable and aromatic. Its nitrogen atoms can influence the reactivity of the substituents and can be involved in coordinating to biological targets.

This compound is a key precursor for synthesizing more complex molecules, particularly fused heterocyclic compounds with potential therapeutic applications, such as imidazo[1,2-b]pyrazole and pyrazolopyrimidine derivatives.[2][3]

Caption: Utility as a building block for complex heterocyclic scaffolds.

Safety and Handling

Proper safety precautions must be observed when handling this compound. Based on available data for this compound, it is classified as acutely toxic if swallowed.

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed)

-

Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.

References

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its key physicochemical properties, a representative synthesis protocol, and its potential biological significance as an anti-inflammatory agent.

Physicochemical Properties

This compound is a solid organic compound. Its key quantitative properties are summarized in the table below, providing a clear reference for laboratory use and computational modeling.

| Property | Value | Source(s) |

| Molecular Weight | 169.18 g/mol | |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| Density | 1.29 g/cm³ | |

| Boiling Point | 334.2 °C at 760 mmHg | |

| Flash Point | 155.9 °C | |

| Physical Form | Solid |

Experimental Protocols

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

The synthesis of pyrazole derivatives such as this compound often involves a cyclization reaction. The following is a representative protocol adapted from the synthesis of structurally similar pyrazole-3-carboxylate compounds.

Step 1: Formation of an Intermediate Dioxo-ester

This initial step typically involves a Claisen condensation reaction. For instance, an appropriate acetophenone derivative can be reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative, which serves as a key intermediate.

Step 2: Cyclization to Form the Pyrazole Ring

The intermediate dioxo-ester is then treated with a hydrazine derivative to form the pyrazole ring. To obtain the target compound, methylhydrazine would be the appropriate reagent. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and heated under reflux. The acid catalyzes the condensation and subsequent cyclization. Upon cooling, the product can be isolated through precipitation by pouring the reaction mixture into ice water, followed by filtration and washing.

Purification and Characterization

The crude product is typically purified using recrystallization from a suitable solvent like ethanol. The structure and purity of the final compound, this compound, would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as amines (N-H stretching), esters (C=O stretching), and the pyrazole ring vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathway

Pyrazole-containing compounds are a well-established class of biologically active molecules, with many exhibiting anti-inflammatory properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Inhibition of the COX-2 Pathway

The COX-2 enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, compounds like this compound can effectively block the production of these pro-inflammatory prostaglandins. This targeted inhibition is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

The following diagram illustrates the workflow for evaluating a pyrazole compound as a potential COX-2 inhibitor.

Caption: Workflow for the evaluation of a synthesized pyrazole compound as a selective COX-2 inhibitor.

Conclusion

This compound is a valuable heterocyclic scaffold for drug discovery and development. Its physicochemical properties make it amenable to further chemical modification, and its structural similarity to known anti-inflammatory agents suggests its potential as a COX-2 inhibitor. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers and scientists to explore the therapeutic potential of this and related pyrazole derivatives. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its promise as a lead compound for new anti-inflammatory therapies.

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous commercially successful drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[1] Molecules like this compound are of significant interest as they serve as versatile synthetic intermediates for the construction of more complex, biologically active molecules and as potential therapeutic agents themselves.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug discovery, with a focus on its prospective role in developing novel anti-inflammatory agents.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These identifiers and properties are essential for its characterization, handling, and use in synthetic and analytical procedures.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 70500-80-0 | [3] |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Solid | |

| SMILES String | CN1N=C(C(OCC)=O)C=C1N | |

| InChI Key | KTRQSZBRYRHIKL-UHFFFAOYSA-N | |

| Density | 1.29 g/cm³ | [3] |

| Boiling Point | 334.2 °C at 760 mmHg | [3] |

| Flash Point | 155.9 °C | [3] |

Synthesis and Characterization

Representative Synthetic Workflow

A common and effective method for synthesizing the pyrazole core involves the condensation cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target molecule, this would involve the reaction of an appropriate ethyl dioxobutanoate intermediate with methylhydrazine.

Experimental Protocol: Representative Synthesis

This protocol is a representative example adapted from methodologies used for structurally similar pyrazole carboxylates.[5][6]

-

Objective: To synthesize this compound.

-

Materials:

-

Ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent)

-

Methylhydrazine (1.1 equivalents)

-

Absolute Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Standard reflux apparatus with condenser and magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water mixture)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl (E)-2-cyano-3-ethoxyacrylate (1 eq.) and absolute ethanol.

-

Stir the mixture until the starting material is fully dissolved.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add methylhydrazine (1.1 eq.) to the solution. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume in vacuo using a rotary evaporator.

-

The resulting crude product may precipitate upon cooling or concentration. If not, slowly add cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

-

Characterization: The purified product should be characterized by standard analytical techniques (NMR, IR, MS) to confirm its identity and purity.

Characterization Data

Spectroscopic data is critical for the unambiguous identification of the synthesized compound. While a complete dataset for this compound is not available in the cited literature, the table below includes data for the closely related structural isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , for comparative purposes.

Table 2: Physicochemical and Spectroscopic Data for a Structural Isomer

| Property | Value (for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) | Reference(s) |

| CAS Number | 31037-02-2 | |

| Physical Form | Solid | |

| Melting Point | 96-100 °C | |

| ¹H NMR | Spectral data available in dedicated chemical databases. | N/A |

| ¹³C NMR | Spectral data available in dedicated chemical databases. | N/A |

| IR Spectra | Data available from suppliers and spectral databases. | N/A |

| Mass Spectra | Data available from suppliers and spectral databases. | N/A |

Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3]

Postulated Mechanism of Action: Anti-Inflammatory Effects

Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, function by inhibiting the cyclooxygenase (COX) enzymes.[7][8] These enzymes, particularly COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9] It is plausible that this compound or its derivatives could exhibit anti-inflammatory activity through a similar mechanism.

Experimental Protocols: Biological Assays

To evaluate the potential anti-inflammatory activity of novel compounds like this compound, the carrageenan-induced paw edema assay in rodents is a widely accepted and validated model of acute inflammation.[10][11][12]

Protocol: Carrageenan-Induced Paw Edema Assay

-

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

-

Materials & Animals:

-

Male Wistar rats or Swiss albino mice (180-250 g).[13]

-

Test compound (e.g., this compound).

-

Standard drug (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg).[6][13]

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose or saline).[12]

-

Plebismometer or digital calipers for measuring paw volume/thickness.[13][14]

-

-

Procedure:

-

Acclimatize animals and fast them overnight with free access to water before the experiment.

-

Divide animals into groups (n=5 or 6): Vehicle Control, Standard Drug, and Test Compound group(s) at various doses.

-

Measure the initial volume or thickness of the right hind paw of each animal.

-

Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).[14]

-

After a set absorption time (typically 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12][14]

-

Measure the paw volume or thickness at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[14]

-

-

Data Analysis:

-

The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.

-

The percentage inhibition of edema for each group is calculated using the formula:

-

% Inhibition = [(C - T) / C] x 100

-

Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.[13]

-

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed effects compared to the control group.[12]

-

Conclusion

This compound is a valuable heterocyclic compound with a structural framework that is central to many areas of medicinal chemistry. While specific biological data for this molecule remains to be explored, its structure is highly analogous to other pyrazoles with proven anti-inflammatory and analgesic activities. As a synthetic building block, it offers a platform for creating diverse libraries of novel compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by systematic screening in biological assays, such as the carrageenan-induced edema model, to validate its potential as a lead compound for the development of new anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Safety Guide on Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of the safety data for Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases to ensure safe handling and use of this compound.

Section 1: Chemical Identification and Physical Properties

This section outlines the basic chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES String | CN1N=C(C(OCC)=O)C=C1N | [1] |

| InChI Key | KTRQSZBRYRHIKL-UHFFFAOYSA-N | [1] |

| CAS Number | Not explicitly found for this isomer, but related isomers have distinct CAS numbers. |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | GHS06 | Danger |

Data sourced from Sigma-Aldrich Safety Information[1]

It is important to note that a closely related isomer, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , presents different hazards, including skin irritation, serious eye irritation, and potential respiratory irritation[2]. Researchers should always verify the specific isomer they are working with by consulting the corresponding Safety Data Sheet (SDS).

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to minimize risks associated with this compound. The following protocols are recommended.

The diagram below illustrates the recommended workflow for the safe handling and storage of this compound.

References

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[1][2][3] Their mechanism of action often involves the inhibition of specific protein kinases that are crucial for cancer cell signaling.[4][5]

Inhibition of Protein Kinases

Several pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF.[1][4]

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] Pyrazole derivatives have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling pathways.[1][6]

CDK Inhibition: CDKs are a family of serine/threonine kinases that regulate the cell cycle.[1] Dysregulation of CDK activity is a common feature of cancer. Pyrazole derivatives have been shown to inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[1]

A diagram of the VEGFR-2 signaling pathway and the point of inhibition by pyrazole derivatives is presented below.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrazole Derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-pyrazole derivative 33 | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |

| Indole-pyrazole derivative 34 | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |

| Pyrazole carbaldehyde derivative 43 | PI3 Kinase | MCF-7 | 0.25 | [1] |

| Pyrazolone-pyrazole derivative 27 | VEGFR-2 | MCF-7 | 16.50 | [1] |

| Pyrazolo[4,3-f]quinoline derivative 48 | Haspin Kinase | HCT116, HeLa | 1.7, 3.6 | [1] |

| 1,3,4-triarylpyrazole 6 | Multiple Kinases | HePG-2, MCF-7, PC-3, A-549, HCT-116 | >94% inhibition at 100 µM | [4] |

Experimental Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Remove the medium and add 100-200 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow for a typical in vitro drug screening experiment.

Caption: General Experimental Workflow for In Vitro Drug Screening.

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, celecoxib. Their anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[9]

Mechanism of Action: COX Inhibition

The anti-inflammatory action of many pyrazole derivatives involves the modulation of the NF-κB signaling pathway and inhibition of COX enzymes.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in regulating the expression of pro-inflammatory genes.[10] Some pyrazole derivatives can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.

A simplified diagram of the canonical NF-κB signaling pathway is shown below.

Caption: Canonical NF-κB Signaling Pathway and Point of Inhibition.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro and in vivo anti-inflammatory activities of representative pyrazole derivatives.

| Compound | Assay | Target | IC50/Result | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-2 | 0.02 µM | |

| 3,5-diarylpyrazole | COX Inhibition | COX-2 | 0.01 µM | |

| Pyrazole-thiazole hybrid | COX/LOX Inhibition | COX-2/5-LOX | 0.03 µM/0.12 µM | |

| Pyrazole derivative | Carrageenan-induced paw edema | In vivo | 65-80% edema reduction at 10 mg/kg | |

| Pyrazolo-pyrimidine | COX Inhibition | COX-2 | 0.015 µM | |

| Pyrazole-chalcone derivative | COX-2 Inhibition | COX-2 | 0.73 µM | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[5][12]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Test compounds (pyrazole derivatives) and standard drug (e.g., Indomethacin)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[5]

-

Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[5]

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[13][14][15]

Quantitative Data: Antimicrobial Activity

The following table lists the minimum inhibitory concentrations (MIC) of some pyrazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | [14] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | [14] |

| Hydrazone 21a | Bacteria and Fungi | 2.9 - 125 | [15] |

| Pyrano[2,3-c]pyrazole 3c | Bacteria | - (Potent inhibition) | [16] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The agar diffusion method is a common technique to assess the antimicrobial activity of a compound.[1][17]

Materials:

-

Petri dishes with Mueller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile paper discs (6 mm diameter)

-

Test compounds (pyrazole derivatives) and standard antibiotic

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Uniformly spread the inoculum onto the surface of the MHA plates.

-

Impregnate sterile paper discs with known concentrations of the pyrazole derivatives and the standard antibiotic.

-

Place the discs on the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi.[17]

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Anticonvulsant and Antiviral Activities

Beyond the major areas, pyrazole derivatives have also shown promise as anticonvulsant and antiviral agents.[18][19][20]

Anticonvulsant Activity

Certain pyrazole derivatives have been found to exhibit significant anticonvulsant effects in animal models of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model.[18][21]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Materials:

-

Swiss albino mice

-

Pentylenetetrazole (PTZ) solution

-

Test compounds (pyrazole derivatives) and standard anticonvulsant drug (e.g., Phenobarbital)

Procedure:

-

Administer the test compounds and the standard drug to different groups of mice.

-

After a specific period (e.g., 30-60 minutes), inject a convulsive dose of PTZ (e.g., 80 mg/kg, i.p.).[22]

-

Observe the animals for the onset of clonic and tonic seizures and mortality for a defined period (e.g., 30 minutes).

-

Record the latency to the first seizure and the duration of seizures. The ability of the test compound to delay the onset of seizures or protect against mortality indicates anticonvulsant activity.[8]

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against various viruses, including Newcastle disease virus (NDV) and coronaviruses.[19][20][23] For instance, a hydrazone derivative of pyrazole showed 100% protection against NDV.[19][24]

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore their immense therapeutic potential. This technical guide has provided a detailed overview of the anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties of pyrazole compounds, supplemented with quantitative data and detailed experimental protocols. The inclusion of signaling pathway and experimental workflow diagrams aims to provide a clearer understanding of the underlying mechanisms and experimental approaches. It is anticipated that further research and development in this area will lead to the discovery of novel and more effective pyrazole-based therapeutic agents for a wide range of diseases.

References

- 1. apec.org [apec.org]

- 2. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 7. atcc.org [atcc.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. actascientific.com [actascientific.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. mdpi.com [mdpi.com]

- 22. 2024.sci-hub.ru [2024.sci-hub.ru]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of pyrazole derivatives, factors influencing their solubility, and detailed experimental protocols for its determination.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₇H₁₁N₃O₂. It serves as a crucial building block in the synthesis of various biologically active molecules. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and for the formulation of potential drug candidates.

Compound Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Solid |

General Solubility of Pyrazole Derivatives

Pyrazole derivatives exhibit a wide range of solubilities depending on their substitution patterns. Generally, the pyrazole ring itself is considered a bioisostere of an arene, which can influence properties like lipophilicity and water solubility.[1]

-

Aqueous Solubility: Pyrazoles, as a class, tend to have limited solubility in water.[2][3] This is attributed to the non-polar character of the pyrazole ring. However, the presence of polar functional groups, such as the amino (-NH₂) and ester (-COOC₂H₅) groups in this compound, is expected to enhance its aqueous solubility compared to unsubstituted pyrazole.

-

Organic Solvents: Pyrazole derivatives are generally more soluble in organic solvents, particularly polar organic solvents like ethanol, methanol, and acetone.[2] Their solubility in non-polar solvents will largely depend on the overall lipophilicity of the molecule.

-

Influence of Substituents: The nature of the substituents on the pyrazole ring plays a significant role in determining solubility.[4] For instance, the introduction of a methyl group can increase affinity for certain interactions, while larger, more hydrophobic groups may decrease aqueous solubility.[4]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: The amino group in the molecule is basic and can be protonated at acidic pH, forming a more soluble salt. Conversely, the ester group could be susceptible to hydrolysis under strongly acidic or basic conditions, which would alter the molecule and its solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2]

-

Crystal Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Solvent Polarity: The principle of "like dissolves like" is applicable. Polar solvents are more likely to dissolve polar compounds, and non-polar solvents are better for non-polar compounds.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate in Water, Good in Alcohols | The amino and ester groups can form hydrogen bonds, but the heterocyclic ring is somewhat hydrophobic. |

| Polar Aprotic | DMSO, DMF, Acetone | Good | These solvents can interact with the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The molecule possesses significant polarity from the amino and ester groups, making it less compatible with non-polar solvents. |

| Aqueous Acid | Dilute HCl | High | The basic amino group will be protonated to form a more soluble salt. |

| Aqueous Base | Dilute NaOH | Low (with potential for hydrolysis) | The amino group is not expected to be more soluble in base. The ester group may undergo hydrolysis over time. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, established experimental methods should be employed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5][6]

5.1. Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

5.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7][8]

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer.

-

Precipitation Measurement: The formation of precipitate is monitored over time using techniques like nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.[7][9]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, an understanding of the general properties of pyrazole derivatives provides a strong basis for predicting its behavior. The solubility is expected to be moderate in polar organic solvents and influenced by pH and temperature. For precise quantitative data, the experimental protocols outlined in this guide, particularly the shake-flask method, are recommended. This information is critical for researchers and professionals in drug development for process optimization and formulation design.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Test | AxisPharm [axispharm.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. rheolution.com [rheolution.com]

physical and chemical properties of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The document details its chemical identity, physicochemical characteristics, and available spectral data. Additionally, it outlines a plausible synthetic route and discusses the broader biological potential of the pyrazole scaffold, which is of significant interest in medicinal chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative. Its core structure consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms, functionalized with an amino group, a methyl group, and an ethyl carboxylate group.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 70500-80-0 | [1] |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Solid (form) | [1] |

| Boiling Point | 334.2 °C at 760 mmHg (Predicted) | |

| Density | 1.29 g/cm³ (Predicted) | |

| Flash Point | 155.9 °C (Predicted) | |

| Melting Point | 96-100 °C (for the related isomer ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the amino group (a broad singlet), and the pyrazole ring proton (a singlet).

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the ethyl group.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring.

2.4. Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.18 g/mol ).

Experimental Protocols

3.1. Synthesis of this compound

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and commonly employed method for the synthesis of 5-aminopyrazole-3-carboxylates involves the cyclization of a hydrazine with a suitable three-carbon precursor. A synthesis for the closely related isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, has been described and can be adapted.[4] The general approach involves the reaction of methylhydrazine with an appropriate derivative of ethyl cyanoacetate.[5]

Logical Workflow for a Plausible Synthesis

Caption: Plausible synthetic workflow for this compound.

3.2. Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the proton and carbon environments.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the empirical formula.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are not currently available in the public domain, the pyrazole scaffold is a well-established pharmacophore in drug discovery.[6]

4.1. General Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

4.2. Potential as Enzyme Inhibitors

Many biologically active pyrazole-containing compounds exert their effects by inhibiting specific enzymes. For instance, some pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[9]

Hypothesized Role in Signaling Pathways

Caption: Hypothesized interaction of the pyrazole compound with a cellular signaling pathway.

Given the structural features of this compound, it could potentially be investigated as a modulator of various signaling pathways, particularly those involving kinases, due to the prevalence of pyrazole cores in kinase inhibitor drugs.[9] However, this remains a hypothesis pending experimental validation.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has summarized its known physical and chemical properties and outlined a feasible synthetic approach. While specific biological data is lacking, the well-documented activities of the broader pyrazole class of compounds suggest that this molecule could serve as a valuable building block or lead compound for the development of novel therapeutic agents. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore its biological activity profile and potential involvement in cellular signaling pathways.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 5. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established cyclocondensation reaction between a β-ketoester equivalent and methylhydrazine.

Overview

The synthesis of pyrazole derivatives is a cornerstone in medicinal chemistry due to their wide range of biological activities. The target compound, this compound, is a versatile building block. The protocol described herein utilizes the reaction of ethyl 2-cyano-3-oxobutanoate with methylhydrazine, a common and efficient method for constructing the pyrazole ring with the desired substitution pattern.[1][2][3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related analogs. Please note that yields and specific analytical data can vary based on reaction scale and purification methods.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | [4] |

| Molecular Weight | 169.18 g/mol | [4] |

| Typical Yield | 85-95% | Adapted from[5] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not specified, requires experimental determination | |

| ¹H NMR (CDCl₃, 400 MHz) | Anticipated δ (ppm): 1.35 (t, 3H, CH₃-ester), 1.55 (s, 3H, N-CH₃), 4.30 (q, 2H, CH₂-ester), 5.40 (s, 1H, pyrazole-H), 5.80 (br s, 2H, NH₂) | General knowledge |

| ¹³C NMR (CDCl₃, 100 MHz) | Anticipated δ (ppm): 14.5, 35.0, 60.5, 95.0, 140.0, 155.0, 165.0 | General knowledge |

| Purity (by HPLC) | >98% | Typical for pharmaceutical intermediates |

Experimental Protocol

This protocol details the synthesis of this compound from ethyl 2-cyano-3-oxobutanoate and methylhydrazine.

Materials:

-

Ethyl 2-cyano-3-oxobutanoate

-

Methylhydrazine (40% aqueous solution)

-

Toluene

-

Ethanol

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction flask with a stirrer, condenser, and dropping funnel

-

Heating mantle

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry reaction flask, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in toluene (5-10 volumes). Begin stirring the solution.

-

Addition of Methylhydrazine: Cool the solution to 20-25°C using a water bath. Slowly add a 40% aqueous solution of methylhydrazine (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature between 22-30°C.[5]

-

Initial Reaction: After the addition is complete, continue stirring the mixture at the same temperature for 1-3 hours.[5]

-

Reflux: Gradually heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.[5]

-

Cooling and Crystallization: After the reflux period, cool the reaction mixture to 0-5°C using an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to a constant weight.

-

Purification (Optional): If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to achieve higher purity.

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Proposed reaction mechanism for pyrazole formation.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

Application Notes: Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate as a Scaffold for Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate as a foundational scaffold for the synthesis of potent kinase inhibitors. This document details the synthesis of advanced intermediates, their inhibitory activities against key kinases, and protocols for relevant biological assays.

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and its presence in numerous FDA-approved drugs. Specifically, the aminopyrazole core is a key component in a variety of kinase inhibitors that target critical signaling pathways implicated in cancer and inflammatory diseases. This compound serves as a crucial starting material for the synthesis of more complex heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, which have demonstrated significant potential as ATP-competitive kinase inhibitors.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine-based compounds derived from aminopyrazole precursors. These derivatives have shown potent inhibition of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are key regulators of cell cycle progression and immune responses, respectively.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | Cellular IC50 (µM) | Reference |

| AT7519 | CDK1 | 47 | HCT116 (colon) | 0.12 | [1] |

| CDK2 | 100 | ||||

| CDK5 | 13 | ||||

| CDK9 | <10 | ||||

| Compound A | CDK2 | 6 | MCF-7 (breast) | 0.01 | [2] |

| Compound B | CDK9 | 0.496 | MCF-7 (breast) | - | [3] |

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine and Related Pyrazole Derivatives against Janus Kinases (JAKs)

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | Cellular IC50 (µM) | Reference |

| Tofacitinib | JAK1 | 1.7–3.7 | - | - | [4] |

| JAK2 | 1.8–4.1 | ||||

| JAK3 | 0.75–1.6 | ||||

| Ruxolitinib | JAK1 | 0.09 | - | - | [4] |

| JAK2 | 0.036 | ||||

| ST4j | JAK2 | 13.00 | TF1 (leukemia) | 15.53 | [5] |

| JAK3 | 14.86 | HEL (leukemia) | 17.90 | [5] |

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidine Core from this compound

This protocol describes a general method for the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine scaffold, a common core structure for many kinase inhibitors.

Materials:

-

This compound

-

A suitable β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in glacial acetic acid, add the β-dicarbonyl compound (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress using TLC.

-

After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the activity of a kinase and the inhibitory potential of synthesized compounds.[6][7][8]

Materials:

-

Kinase of interest (e.g., CDK2/Cyclin A, JAK2)

-

Kinase-specific substrate and ATP

-

Synthesized pyrazolo[1,5-a]pyrimidine inhibitor

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer.

-

In a 384-well plate, add 5 µL of the diluted inhibitor, a positive control inhibitor, and a DMSO vehicle control to the respective wells.

-

Add 10 µL of the kinase enzyme solution to all wells and gently mix. Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

-

Incubate the reaction for 60 minutes at 30 °C.

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized inhibitors on the viability and proliferation of cancer cell lines.[9][10][11][12][13]

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete culture medium

-

Synthesized pyrazolo[1,5-a]pyrimidine inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in complete culture medium.

-

Remove the old medium and treat the cells with 100 µL of the various concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours in a humidified incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is used to determine if the kinase inhibitor affects the phosphorylation of downstream target proteins in a specific signaling pathway.[14][15][16][17][18]

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4 °C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the aminopyrazole scaffold.

Caption: Inhibition of the CDK/Rb pathway by pyrazolo[1,5-a]pyrimidine compounds.

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of novel kinase inhibitors synthesized from the this compound scaffold.

Caption: General workflow for kinase inhibitor discovery and evaluation.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. protocols.io [protocols.io]

- 13. atcc.org [atcc.org]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

Synthesis and Evaluation of Pyrazole Derivatives for Anti-inflammatory Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of pyrazole derivatives as potential anti-inflammatory agents. The content is designed to guide researchers through the chemical synthesis, in vivo and in vitro screening of these compounds, with a focus on their inhibitory activity against cyclooxygenase (COX) enzymes.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. This targeted inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3] This document outlines the synthesis of a representative 1,3,5-trisubstituted pyrazole, followed by detailed protocols for assessing its anti-inflammatory efficacy.

Data Presentation

The anti-inflammatory potential of newly synthesized pyrazole derivatives is typically evaluated through a combination of in vivo and in vitro assays. Below are representative tables summarizing the quantitative data obtained from such studies.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema |

| Control | - | 3 | 0 |

| Celecoxib | 10 | 3 | 78.1 |

| Compound A | 10 | 3 | 72.5 |

| Compound B | 10 | 3 | 80.6 |

| Compound C | 10 | 3 | 65.2 |

Data are presented as the mean percentage inhibition of paw edema relative to the control group. Higher values indicate greater anti-inflammatory activity.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Celecoxib | 7.6 | 0.078 | 97.4 |

| Compound A | >100 | 0.15 | >667 |

| Compound B | 85.3 | 0.09 | 948 |

| Compound C | >100 | 0.21 | >476 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole via a classical condensation reaction between a chalcone and a hydrazine derivative.

Materials:

-

Substituted Chalcone (1.0 mmol)

-

Phenylhydrazine hydrochloride (1.2 mmol)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (5% w/v)

-

Silica gel for column chromatography (60-120 mesh)

-

Hexane and Ethyl Acetate for elution

Procedure: